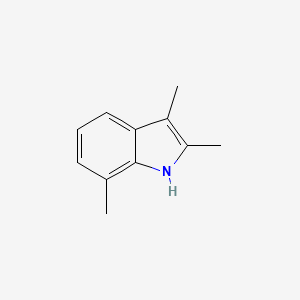

2,3,7-Trimethylindole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,7-trimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKKDNORVCJALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181921 | |

| Record name | 1H-Indole, 2,3,7-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27505-78-8 | |

| Record name | 2,3,7-Trimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027505788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27505-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2,3,7-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27505-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7-TRIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4TH2M5RNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Pathways of 2,3,7 Trimethylindole and Indole Analogs

Reaction Mechanisms Governing the Indole (B1671886) Nucleus Reactivity

The reactivity of the indole nucleus is largely dictated by the delocalization of the nitrogen lone-pair electrons throughout the bicyclic system, making it an electron-rich aromatic compound. This inherent electronic character predisposes the indole ring to specific types of reactions, primarily electrophilic substitutions.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most reactive site. researchgate.net This high reactivity is attributed to the ability of the nitrogen atom to stabilize the intermediate cation (the Wheland intermediate) formed during the reaction. lumenlearning.com The presence of methyl groups at the 2, 3, and 7 positions in 2,3,7-trimethylindole further enhances the electron density of the ring, though the substitution at C3 blocks this primary site of reaction. Consequently, electrophilic attack on this compound would be expected to occur at other positions on the benzene (B151609) ring, influenced by the directing effects of the methyl groups and the fused pyrrole (B145914) ring. Common electrophilic substitution reactions for indoles include halogenation, nitration, alkylation, and acylation. researchgate.netlumenlearning.com For instance, the nitration of 2,3,3-trimethylindolenine (B142774), an isomer of this compound, with a mixture of nitric acid and sulfuric acid yields 5-nitro-2,3,3-trimethylindolenine. chemspider.com

Nucleophilic Substitution Reactions: While less common than electrophilic substitution, nucleophilic substitution on the indole nucleus can occur, particularly under specific conditions or with appropriately modified indole substrates. core.ac.ukclockss.org For example, the presence of a hydroxyl group on the indole nitrogen can facilitate nucleophilic substitution. core.ac.ukclockss.org Recent studies have also explored nucleophilic aromatic substitution (SNAr) reactions involving indole nucleophiles and aryl fluorides, revealing complex mechanisms that can be borderline between stepwise and concerted pathways. nih.gov In the context of this compound, direct nucleophilic attack on the carbocyclic ring is unlikely unless activated by strongly electron-withdrawing groups. However, reactions at the N1 position are possible after deprotonation with a suitable base.

Interactive Table: Reactivity of the Indole Nucleus

| Reaction Type | Preferred Position | Influencing Factors | Example Reaction |

| Electrophilic Substitution | C3 | Electron-donating groups, catalyst | Nitration of 2,3,3-trimethylindolenine chemspider.com |

| Nucleophilic Substitution | N1, or activated positions | N-hydroxylation, electron-withdrawing groups | Reaction of 1-hydroxyindoles with indole clockss.org |

Oxidation Reactions of Indoles and Indolenines

The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. The electron-rich nature of the indole ring makes it susceptible to oxidation. Oxidation can occur at the C2-C3 double bond, the pyrrole ring, or the benzene ring.

With this compound, the presence of methyl groups at the 2 and 3 positions makes the C2-C3 bond fully substituted, preventing simple epoxidation or dihydroxylation at this site. However, oxidation can still lead to the formation of oxindoles or other degradation products. The oxidation of the related compound 2,3-dimethylindole, for example, can yield 2-acetyl-3-methylindole through ring opening of an intermediate indolenine hydroperoxide.

Indolenines, such as the isomeric 2,3,3-trimethylindolenine, are also subject to oxidation. sigmaaldrich.comnih.govsigmaaldrich.com The imine functionality in the indolenine ring is a key site for oxidative transformations.

Reduction Reactions of Indole Derivatives

The reduction of the indole nucleus generally requires more forcing conditions than simple alkenes due to the aromatic stability of the ring system. Catalytic hydrogenation is a common method for reducing the indole ring, typically leading to the formation of indoline (B122111) derivatives. The specific outcome of the reduction depends on the catalyst, solvent, and substrate.

For this compound, catalytic hydrogenation would be expected to reduce the pyrrole ring to afford 2,3,7-trimethylindoline. The benzene ring is generally more resistant to reduction under these conditions. Other reducing agents, such as lithium in liquid ammonia (B1221849) (Birch reduction), can also be employed to achieve partial reduction of the benzene portion of the indole ring.

Condensation Reactions involving Indole and Indolenine Moieties

Indoles and indolenines can participate in a variety of condensation reactions, forming larger, more complex molecular architectures. The nucleophilic character of the C3 position of indoles allows for condensation with aldehydes, ketones, and other electrophilic species.

Given that the C3 position in this compound is blocked, condensation reactions would likely involve activation at other sites. For example, deprotonation at the N1 position followed by reaction with an electrophile is a plausible pathway. Indolenines, with their imine functionality, can also undergo condensation reactions. For instance, 2,3,3-trimethylindolenine is a key starting material in the synthesis of squarylium dyes, which involves a condensation reaction. sigmaaldrich.comsigmaaldrich.com

Cyclization and Annulation Chemistry of Methylated Indoles

The presence of methyl groups on the indole ring can be exploited in cyclization and annulation reactions to construct polycyclic systems. These reactions often involve the functionalization of a methyl group followed by an intramolecular cyclization onto the indole nucleus.

For this compound, the methyl group at the C7 position is ortho to the indole nitrogen, which could facilitate cyclization reactions involving both the benzene ring and the pyrrole nitrogen. Annulation reactions, which involve the formation of a new ring fused to the existing indole structure, are also important transformations. harvard.edu These reactions can be used to synthesize complex heterocyclic systems with potential biological activity. rsc.orgrsc.orgrsc.org For example, the reaction of 1,2,3-trimethylindole with trifluoroacetic anhydride (B1165640) leads to complex cyclized products. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,7 Trimethylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of molecular structures.

¹H NMR Spectroscopic Analysis of Methylated Indoles

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In methylated indoles, the chemical shifts of the protons are influenced by the electron-donating or -withdrawing nature of the substituents and their positions on the indole (B1671886) ring. acs.org The signals for the protons on the pyrrole (B145914) ring (α- and β-protons) are particularly diagnostic. cdnsciencepub.com For instance, in many indole derivatives, the β-proton signal appears at a higher field (lower chemical shift) than the α-proton signal. cdnsciencepub.com The chemical shifts of methyl groups attached to the indole core also provide valuable structural information.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Methylated Indoles in CDCl₃

| Compound | H-1 (NH) | H-4 | H-5 | H-6 | H-7 | 2-CH₃ | 3-CH₃ | 7-CH₃ |

|---|---|---|---|---|---|---|---|---|

| 2,3-Dimethyl-1H-indole | 7.60 (s) | 7.55 (d) | 7.29–7.26 (m) | 7.17 (dq) | 7.17 (dq) | 2.38 (s) | 2.29 (s) | - |

| 3,4-Dimethyl-1H-indole | 7.80 (s) | - | 7.09 (t) | 6.87 (d) | 7.19 (d) | - | 2.56 (d) | - |

| 3,7-Dimethyl-1H-indole | 7.89 (s) | 7.25 (d) | 7.03 (d) | 6.97 (s) | - | - | 2.33 (s) | 2.51 (s) |

Data sourced from supporting information of a chemical synthesis study. rsc.org

¹³C NMR Spectroscopic Analysis and Chemical Shift Assignments

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. libretexts.org The chemical shifts of the carbon atoms in the indole ring are sensitive to the electronic effects of substituents. researchsolutions.comacs.org Electronegative groups cause a downfield shift (higher ppm) of nearby carbon signals. libretexts.org The assignment of ¹³C signals is often aided by techniques like specific deuterium (B1214612) labeling and selective proton decoupling. researchsolutions.com

Interactive Table: ¹³C NMR Chemical Shift Assignments (δ, ppm) for Methylated Indoles in CDCl₃

| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | 2-CH₃ | 3-CH₃ | 7-CH₃ |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 2,3-Dimethyl-1H-indole | 135.96 | 112.37 | - | 122.51 | 121.37 | 120.18 | 119.46 | 127.94 | 16.67 | 9.91 | - |

| 3,4-Dimethyl-1H-indole | 122.15 | 112.72 | - | 131.43 | 121.95 | 120.69 | 109.12 | 136.96 | - | 13.19 | - |

| 3,7-Dimethyl-1H-indole | 122.38 | 110.11 | - | 121.05 | 115.22 | - | - | 127.26 | - | 9.87 | - |

Data compiled from various sources on substituted indoles. rsc.orgacs.org

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Indole Structures

For complex molecules like polysubstituted indoles, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. science.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, which is valuable for determining the stereochemistry and conformation of the molecule.

These techniques, when used in combination, allow for the complete and accurate assignment of all proton and carbon signals, even in complex indole structures. science.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In MS, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org

For 2,3,7-trimethylindole, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (C₁₁H₁₃N, 159.23 g/mol ). nih.gov The fragmentation pattern of methylated indoles is often characterized by the loss of a hydrogen atom to form a stable azaazulenium ion, resulting in an intense [M-1]⁺ peak. acs.org The loss of HCN from the molecular ion is another common fragmentation pathway for indoles. acs.org The specific fragmentation pattern of this compound would provide further confirmation of its structure.

Interactive Table: Key Mass Spectrometry Data for this compound

| Feature | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N | nih.gov |

| Molecular Weight | 159.23 g/mol | nih.gov |

| Monoisotopic Mass | 159.1048 g/mol | nih.gov |

| Major Fragment (m/z) | 158 ([M-H]⁺) | nih.gov |

| Other Significant Fragments (m/z) | 144, 115 | nih.gov |

Data obtained from the PubChem database. nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Characterization

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of molecules. nih.gov These techniques are particularly sensitive to the substitution pattern on the indole ring. nih.govnih.govcore.ac.uk

Analysis of Absorption Maxima in Substituted Indoles

The UV-Vis absorption spectrum of indoles typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.govnih.gov The positions of these absorption maxima are influenced by the nature and position of substituents on the indole ring. nih.govcore.ac.uk Methyl groups, being electron-donating, generally cause a bathochromic (red) shift in the absorption maxima. core.ac.uk The solvent environment also plays a significant role, with polar solvents often causing a red shift in the ¹Lₐ band. nih.govacs.org The analysis of the absorption maxima of this compound in different solvents can provide valuable information about its electronic transitions.

Interactive Table: UV Absorption Maxima (λmax, nm) for Selected Indoles in Cyclohexane

| Compound | ¹Lₐ Band (nm) | ¹Lₑ Band (nm) |

|---|---|---|

| Indole | ~280 | ~220 |

| 3-Methylindole (B30407) | ~285 | ~225 |

| 1-Methyl-2-phenylindole | ~295 | ~225 |

Fluorescence spectroscopy further characterizes the excited states of indole derivatives. The fluorescence emission maximum and quantum yield are sensitive to both the substitution pattern and the solvent polarity. acs.orgrsc.org For many indoles, a larger Stokes shift (the difference between the absorption and emission maxima) is observed in polar solvents. nih.gov

Fluorescence Properties of Indole-Based Chromophores

The fluorescence of indole and its derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. The photophysical behavior is governed by two low-lying singlet excited states, ¹La and ¹Lb. The relative energies of these states, and thus the resulting emission spectrum, are influenced by substitution.

For indole derivatives, methyl substitutions on the pyrrole ring are known to affect the ¹La and ¹Lb energies in tandem. nih.gov In the case of this compound, the presence of methyl groups at the 2, 3, and 7 positions is expected to influence its fluorescence properties. While specific experimental fluorescence data for this compound is not extensively documented in publicly available literature, general principles derived from studies on other substituted indoles can provide valuable insights.

The electronic push-pull capability of substituents can alter the HOMO-LUMO gap, leading to shifts in the fluorescence emission. nih.gov Indole derivatives with electron-donating groups, such as methyl groups, can lead to changes in the fluorescence quantum yield and lifetime. For instance, some benzophosphole-fused indoles exhibit strong photoluminescence, with quantum yields as high as 75%. nih.govbeilstein-journals.org The specific impact of the trimethyl substitution pattern in this compound on its quantum yield and fluorescence lifetime would require dedicated experimental measurement.

Table 1: Comparative Photophysical Data of Selected Indole Derivatives

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) |

| Benzophospholo[3,2-b]indole Phosphine Oxide | 299–307, ~355 | 450 | 0.75 |

| Benzophospholo[3,2-b]indole Phospholium Salt | 299–307, ~355 | 465 | 0.67 |

| Benzophospholo[3,2-b]indole Boron Complex | 299–307, ~355 | Not specified | 0.75 |

Note: Data for benzophospholo[3,2-b]indole derivatives are provided for comparative purposes to illustrate the fluorescence potential in functionalized indoles. nih.govbeilstein-journals.org

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum would be characterized by vibrations of the indole ring, the N-H bond, and the C-H bonds of the methyl groups.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching (Asymmetric & Symmetric) | 2960 - 2975 & 2870 - 2885 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-H (Aromatic) | Bending (Out-of-plane) | 700 - 900 |

Note: These are predicted ranges and the exact wavenumbers for this compound would need to be determined experimentally.

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

There is no published single-crystal X-ray diffraction data specifically for this compound in the available literature. However, studies on other indole derivatives provide a framework for understanding its likely crystal packing. For example, indole itself crystallizes in the orthorhombic space group Pna2₁, exhibiting a layered structure. nih.gov Similarly, 7-methylindole (B51510) is isostructural with indole. nih.gov

The crystal structure of a molecule is influenced by intermolecular forces such as hydrogen bonding and π-π stacking. In this compound, the N-H group can act as a hydrogen bond donor. The aromatic indole ring can participate in π-π stacking interactions. The presence and orientation of the three methyl groups will sterically influence the crystal packing and the nature of these intermolecular interactions. For instance, in some indole derivatives, N-H···π interactions are responsible for creating a "herringbone" motif. nih.gov

Table 3: Crystallographic Data for Indole and a Methylated Derivative

| Compound | Crystal System | Space Group | Key Interactions |

| Indole | Orthorhombic | Pna2₁ | N-H···π, C-H···π, π···π |

| 7-Methylindole | Orthorhombic | Pna2₁ | N-H···π, C-H···π, π···π |

Note: This data is for indole and 7-methylindole and serves as a reference for the potential crystal structure of this compound. nih.gov

Chiroptical Methods (ORD, CD) for Stereochemical Analysis of Indole Derivatives

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for the stereochemical analysis of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a sample.

This compound itself is not chiral and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for example, through substitution at one of the methyl groups or by creating a chiral derivative, chiroptical methods would be invaluable for determining its absolute configuration.

The indole ring system is a common chromophore in many natural and synthetic chiral compounds. The electronic transitions of the indole chromophore can become optically active when perturbed by a nearby chiral center. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be used to assign the stereochemistry of the molecule. The analysis of the CD spectra of chiral indole derivatives often involves comparing experimental data with theoretical calculations to establish the relationship between the observed spectral features and the molecule's three-dimensional structure.

Computational Chemistry Investigations of 2,3,7 Trimethylindole and Indole Systems

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of indole (B1671886) systems. chemrxiv.org By approximating the many-body electronic Schrödinger equation, DFT offers a balance of computational cost and accuracy, making it suitable for calculating the molecular geometry and electronic features of medium-sized organic molecules. chemrxiv.orgniscpr.res.in Functionals like B3LYP are frequently employed, often in combination with basis sets such as 6-31G(d,p) or cc-pVDZ, to optimize molecular structures and calculate properties like heats of formation and frontier molecular orbital energies. niscpr.res.inmdpi.commdpi.comrsc.org For instance, DFT calculations have been successfully used to determine the heats of formation for a series of substituted indole derivatives by designing isodesmic reactions, which helps in evaluating their relative stability. niscpr.res.in

The substitution pattern on the indole ring can lead to various conformers, such as rotational isomers (rotamers) or geometric isomers (E/Z). DFT calculations are instrumental in exploring the potential energy surface to identify stable conformers and determine their relative energies.

For example, studies on 1-(arylsulfonyl)indole derivatives have shown that rotation around the S-N bond leads to different conformers. DFT and Intrinsic Reaction Coordinate (IRC) calculations revealed that the rotational barrier between these conformers is relatively low, in the range of 2.5–5.5 kcal/mol. nih.gov In another study on new indole-hydrazone derivatives, DFT calculations using the B3LYP/6-31G(d,p) level of theory were performed to analyze the stability of four possible isomers. mdpi.com The results indicated that the E-Syn conformer was the most stable in the gas phase, while the E-Anti conformer gained extra stability in polar solvents like DMSO and ethanol. mdpi.com This highlights the crucial role of the environment in determining conformational preference, a factor that can be effectively modeled with computational methods.

| Isomer | Total Energy (Hartree) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| E-Syn | -938.8309 | 0.00 | Most Stable |

| E-Anti | -938.8235 | 4.64 | Less Stable |

| Z-Syn | -938.8203 | 6.65 | Less Stable |

| Z-Anti | -938.8183 | 7.91 | Least Stable |

DFT calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structure elucidation and assignment of experimental spectra. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgacs.org By comparing the calculated chemical shifts for a set of possible isomers with experimental data, the correct structure can be confidently assigned. acs.org This QM/NMR integrated approach has proven effective in determining the correct regio-isomer, tautomer, and protonation state of nitrogen-containing heterocycles. rsc.org

Similarly, theoretical UV-Vis absorption spectra can be simulated. While ground-state DFT is used for geometry optimization, Time-Dependent DFT (TD-DFT) is typically required to calculate the electronic transitions that correspond to UV-Vis absorption bands (discussed further in section 5.2). nih.gov Studies on newly synthesized indole-containing dyes have demonstrated a strong correlation between experimental UV-Vis spectra and those predicted by TD-DFT calculations. nih.gov These computations can also explain observed solvatochromic shifts, such as the blue shift seen for some indole dyes in basic solvents. nih.gov

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) |

|---|---|---|

| Chloroform | 550 | 541 |

| DMF | 463 | 452 |

| Pyridine | 460 | 451 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

The photophysical behavior of indole and its derivatives is governed by their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for investigating these properties, providing insights into UV-Vis absorption spectra, fluorescence, and non-radiative decay pathways. chemrxiv.orgaip.org The indole chromophore is known for its complex photophysics, primarily involving two low-lying π→π* excited states, labeled La and Lb. aip.orgnih.gov

TD-DFT calculations, often using functionals like B3LYP or long-range corrected functionals such as LC-BLYP, can predict the vertical excitation energies of these states. chemrxiv.org For indole, the calculated energy difference between the La and Lb states is in good agreement with experimental values. chemrxiv.org Computational studies have explored how substituents on the indole ring affect these excited states, noting that electron-donating groups can cause a bathochromic (red) shift in the absorption spectra. chemrxiv.org Furthermore, TD-DFT combined with quantum mechanical/molecular mechanical (QM/MM) approaches can be used to simulate the photodynamics of indole in solution. aip.orgresearchgate.net These simulations show that explicit water molecules can open new relaxation channels, such as electron transfer to the solvent, which helps to explain the influence of polar environments on the fluorescence quantum yield of indole derivatives. researchgate.net

Quantum Chemical Calculations for Reaction Energetics and Tautomerism

Quantum chemical calculations are essential for quantifying the energetics of chemical reactions and equilibria, including tautomerism. For indole systems, tautomerism can involve the migration of a proton, for instance between the 1H-indole and the less stable 3H-indole (indolenine) forms. DFT calculations have been employed to investigate the pathways of unimolecular isomerizations of indole, where the 3H-indole tautomer acts as a key precursor. acs.org

The relative stability of tautomers can be determined by calculating their ground-state energies. Studies on indole-containing dyes have used DFT to analyze the equilibrium between their indole and indolenine tautomeric forms in solution, which is crucial for understanding their color and spectral properties. nih.gov In a more complex example, the tautomeric equilibrium between the keto and enol forms of indole-3-pyruvate was investigated, highlighting that the ratio of these forms is highly dependent on the solvent, a phenomenon that can be rationalized through computational modeling of solute-solvent interactions. nih.gov Beyond tautomerism, high-level computational schemes like the Gaussian-3 (G3) and Gaussian-4 (G4) models, as well as coupled-cluster methods [CCSD(T)], have been used to accurately compute gas-phase basicity and proton affinity for the parent indole molecule. acs.orgnih.gov

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are a powerful tool for mapping the detailed pathways of chemical reactions, providing insights that are often inaccessible to experiment alone. nih.gov By calculating the structures and energies of reactants, products, intermediates, and transition states, DFT can be used to construct a complete potential energy surface for a reaction. This allows for the determination of activation barriers and reaction rates, helping to validate or disprove proposed mechanisms. acs.orgacs.org

For instance, DFT calculations were used to explore the mechanism of the copper-catalyzed synthesis of indoles from N-aryl enaminones. The simulations revealed that the catalyst increases the acidity of a key carbon atom, facilitating a C-C bond-forming cyclization step, which was identified as the rate-determining step of the reaction. nih.gov In another study, the palladium-catalyzed sequential oxycyclization of an indole-tethered allene (B1206475) was investigated using DFT. The calculations mapped out a multi-step pathway involving several intermediates and transition states, providing the energy barrier for each elementary step and supporting the proposed mechanism. acs.org Automated tools for reaction mechanism discovery have also been applied to study the complex unimolecular decomposition of indole, revealing numerous pathways leading to the formation of smaller molecules like HCN and NH3. nih.govnih.gov

| Reaction Step | Transition State | Energy Barrier (ΔG‡) | Description |

|---|---|---|---|

| IN1 → IN2 | TS1 | 17.0 | Initial cyclization |

| IN2 → IN3 | TS2 | 3.5 | Ring-opening to intermediate |

Advanced Research Applications of 2,3,7 Trimethylindole in Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Functional Dyes

2,3,7-Trimethylindole is a pivotal precursor in the synthesis of several classes of functional dyes, prized for their intense absorption and emission properties, particularly in the visible and near-infrared (NIR) regions of the spectrum. The methyl groups on the indole (B1671886) ring influence the solubility, photostability, and aggregation behavior of the resulting dyes, allowing for the fine-tuning of their properties for specific applications.

Cyanine (B1664457) dyes are a major class of fluorescent molecules widely utilized in biomedical imaging and biological labeling due to their high extinction coefficients, sharp fluorescence bands, and wavelength tunability. nih.govadvancedsciencenews.com The synthesis of cyanine dyes typically involves the condensation of two quaternized nitrogen-containing heterocyclic units, such as indole derivatives, linked by a polymethine chain. nih.govmdpi.com

The journey from this compound to a cyanine dye begins with its N-alkylation to form a quaternary ammonium (B1175870) salt, specifically a 1-alkyl-2,3,7-trimethylindolium salt. This quaternization is crucial as it activates the C2-methyl group for subsequent condensation reactions. This indolium salt then serves as one of the heterocyclic bases. The length of the polymethine bridge and the nature of the substituents on the heterocyclic nuclei determine the spectral properties of the final dye. For instance, heptamethine cyanine dyes, known for their near-infrared (NIR) absorption and emission, are particularly valuable for in vivo imaging because light in this region can penetrate tissue more deeply. advancedsciencenews.comnih.govnih.gov By incorporating this compound, chemists can create cyanine dyes with tailored characteristics for applications ranging from fluorescently labeling proteins and nucleic acids to acting as contrast agents in cancer imaging. nih.govresearchgate.net

Table 1: Cyanine Dyes Derived from Indole Precursors and Their Applications

| Dye Class | Precursor Type | Key Synthetic Step | Common Applications | Relevant Findings |

| Trimethine Cyanines (e.g., Cy3 type) | Quaternized Indolenium Salts | Condensation with orthoformates | Protein/Nucleic Acid Labeling, FRET | Bright, photostable fluorescence suitable for microscopy. researchgate.net |

| Pentamethine Cyanines (e.g., Cy5 type) | Quaternized Indolenium Salts | Condensation with malonaldehyde derivatives | Super-resolution Microscopy (STORM), Bio-imaging | pH- and functional group-dependent solubility aids purification. nih.gov |

| Heptamethine Cyanines (e.g., Cy7 type) | Quaternized Indolenium Salts | Condensation with glutaconaldehyde (B1235477) derivatives | In Vivo Imaging, Cancer Detection, Surgical Guidance | NIR fluorescence allows for deep tissue penetration and low autofluorescence. advancedsciencenews.comnih.govnih.gov |

Squaraine dyes are another class of intensely colored and fluorescent compounds characterized by a central, electron-deficient four-membered squaric acid ring, which is 1,3-disubstituted with electron-rich groups. wikipedia.orgencyclopedia.pub These dyes are renowned for their sharp and intense absorption bands in the red to NIR region and high fluorescence quantum yields. wikipedia.org

The synthesis of symmetrical squaraine dyes involves the condensation of two equivalents of an electron-rich heterocycle with one equivalent of squaric acid, often in a solvent mixture like n-butanol/toluene that facilitates the azeotropic removal of water. encyclopedia.pubresearchgate.net this compound, after conversion to its more reactive methylene (B1212753) base form (an indolenine) or its quaternized indolium salt, serves as the requisite electron-rich component. wikipedia.orgnih.gov The resulting donor-acceptor-donor (D-A-D) structure is responsible for the dye's unique photophysical properties. encyclopedia.pub

The high sensitivity of the squaraine core to its chemical environment has led to its widespread use in the development of chromogenic and fluorogenic sensors. By attaching specific receptor units to the squaraine scaffold, researchers have created sensors that can detect various analytes, including anions and biomolecules, through a noticeable change in color or fluorescence. nih.govsigmaaldrich.comsigmaaldrich.com For example, squaraine dyes derived from 2,3,3-trimethylindolenine (B142774), a close isomer of this compound's reactive form, have been successfully employed as chromogenic anion sensors. sigmaaldrich.comsigmaaldrich.com

Table 2: Synthesis and Sensing Applications of Squaraine Dyes

| Feature | Description |

| Core Structure | An electron-deficient four-membered squaric acid ring flanked by two electron-donating heterocyclic units (e.g., from this compound). wikipedia.orgencyclopedia.pub |

| Synthesis | Condensation reaction between squaric acid and an electron-rich indole derivative, such as 1,3,3-trimethyl-2-methyleneindoline. researchgate.net |

| Key Properties | Intense, sharp absorption in the 630-670 nm range; strong fluorescence; high photostability. wikipedia.org |

| Sensing Mechanism | The binding of an analyte to a receptor on the dye perturbs the electronic structure, causing a change in the absorption or emission spectrum. |

| Analytes Detected | Metal ions, anions, and biomolecules like Human Serum Albumin (HSA). nih.govsigmaaldrich.com |

Contributions to Fluorescent Probe Design and Biosensing

The intrinsic fluorescence of dyes derived from this compound makes them excellent platforms for the design of fluorescent probes and biosensors. nii.ac.jp These tools are critical for visualizing and quantifying biological processes and analytes in real-time. nih.govnih.gov A fluorescent biosensor typically consists of a fluorophore (the signaling unit) and a receptor (the recognition unit). nii.ac.jp When the receptor binds to its target analyte, it induces a conformational or electronic change that modulates the fluorescence output of the fluorophore, leading to a detectable signal.

Dyes such as cyanines and squaraines derived from indole precursors are frequently used as the fluorophore component. nih.govguidechem.com They can be functionalized with moieties that selectively bind to specific ions, small molecules, or large biomolecules like proteins. For instance, squaraine dyes have been developed as fluorescent probes for Human Serum Albumin (HSA), where the fluorescence intensity increases linearly with protein concentration, allowing for quantitative detection. nih.gov Similarly, the development of Fluorescence Resonance Energy Transfer (FRET) biosensors often employs cyanine dyes as donor or acceptor pairs to monitor dynamic processes like enzyme activity or changes in metabolite concentrations within living cells. nii.ac.jpnih.gov The specific substitution of this compound helps in tuning the probe's photophysical properties and minimizing issues like self-quenching, enhancing sensor performance.

Intermediates in the Construction of Complex Heterocyclic Scaffolds

Beyond its role in dye synthesis, this compound is a versatile intermediate for constructing more complex heterocyclic frameworks. The indole nucleus is amenable to a variety of chemical transformations that allow for the annulation of additional rings.

One powerful method is the Vilsmeier-Haack reaction. While direct studies on this compound are sparse, related compounds like 2,3,3-trimethylindolenine react with the Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to yield β-diformyl compounds. researchgate.net These diformyl derivatives are highly reactive intermediates that can be cyclized with various reagents to form new heterocyclic rings. For example, reaction with hydrazines can produce pyrazoles, while reaction with thiourea (B124793) can yield pyrimidine-2(1H)-thiones. researchgate.net This strategy allows for the rapid assembly of complex, multi-ring systems from a simple indole precursor.

Furthermore, the indole nitrogen or the methyl groups can be functionalized to participate in intramolecular cyclization reactions, such as nucleophilic aromatic substitution, leading to the formation of fused ring systems like pyrrolo[1,2-a]indoles. rsc.org Such complex scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Potential in Agrochemical and Advanced Materials Development

The applications of this compound and its derivatives extend into the fields of agrochemicals and advanced materials. Many biologically active compounds in the agrochemical sector are based on heterocyclic scaffolds. The indole ring itself is a key component in various natural and synthetic compounds with herbicidal, fungicidal, and insecticidal properties. The noted toxicity of this compound to aquatic life suggests a level of biological activity that could be explored and optimized for targeted agrochemical applications. nih.gov

In materials science, the intense and stable optical properties of dyes derived from this compound are highly attractive. Cyanine and squaraine dyes are investigated for their use in optical data storage media, where their ability to absorb laser light at specific wavelengths is exploited. Moreover, their strong absorption in the NIR region makes them candidates for use as sensitizers in organic photovoltaic cells (solar cells), where they can help to harvest a broader portion of the solar spectrum. wikipedia.org The chemical stability and processability of these dyes, influenced by the trimethyl substitution pattern, are critical factors for their successful integration into functional materials and devices.

Future Perspectives and Emerging Research Directions

Rational Design and Targeted Synthesis of Novel 2,3,7-Trimethylindole Derivatives

The principles of rational drug design are pivotal for developing novel therapeutic agents. This approach involves the design and synthesis of new molecules with a specific biological target in mind. For this compound, this could involve creating derivatives with enhanced bioactivity and selectivity.

One promising strategy is the synthesis of molecular hybrids, where the this compound core is combined with other pharmacologically active moieties. For instance, research on other indole (B1671886) derivatives has shown that introducing strong electron-withdrawing groups, such as nitro groups, can be crucial for their interaction with biological targets like the D1 protein in photosystem II. nih.govresearchgate.net This approach could be adapted for this compound to develop new classes of herbicides or other bioactive compounds. nih.govresearchgate.net

Furthermore, the development of multi-targeted kinase inhibitors (MTKIs) based on an indole core has shown promise in cancer therapy. nih.gov By rationally modifying the this compound structure, it may be possible to design novel MTKIs that target kinases involved in both angiogenesis and tumorigenesis. nih.gov The synthesis of spiroxindoles, which are known to inhibit the MDM2-p53 protein-protein interaction, is another exciting avenue. mdpi.comrug.nl Creating spiroxindole derivatives of this compound could lead to new anticancer agents. mdpi.comrug.nl

| Derivative Type | Potential Application | Design Strategy |

| Nitro-substituted derivatives | Herbicides | Introduction of electron-withdrawing groups |

| Multi-targeted kinase inhibitors | Cancer therapy | Modification to target specific oncogenic kinases |

| Spiroxindole derivatives | Cancer therapy | Inhibition of MDM2-p53 interaction |

Advanced Spectroscopic and Imaging Techniques for Investigating Indole Metabolism

Understanding the metabolic fate of this compound and its derivatives is crucial for their development as therapeutic agents or materials. Advanced spectroscopic and imaging techniques are indispensable tools in this endeavor.

Techniques such as high-resolution mass spectrometry (HRMS) are essential for identifying and quantifying metabolites in complex biological matrices. researchgate.net Coupled with chromatographic methods like liquid chromatography (LC), HRMS can provide detailed insights into the metabolic pathways of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is vital for the structural elucidation of synthesized derivatives and their metabolites. researchgate.net Furthermore, advanced imaging techniques, such as those utilizing cyanine (B1664457) dyes, could be developed using this compound derivatives. Some indole derivatives are used in the preparation of cyanine dye labeling reagents and other imaging agents. chemodex.com This opens up the possibility of developing novel probes for in vivo imaging and diagnostics.

Synergistic Application of Computational and Experimental Methodologies in Indole Research

The integration of computational and experimental approaches is a powerful strategy to accelerate research and development. nih.gov Computational methods can predict the properties and activities of novel this compound derivatives, guiding their synthesis and experimental evaluation. nih.govnih.gov

Density Functional Theory (DFT) is a computational method that can be used to explore the optimized geometry, vibrational frequencies, and electronic properties of molecules. researchgate.net This information is valuable for understanding the structure-activity relationships of this compound derivatives. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectral properties. researchgate.net

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound derivatives with their biological targets. nih.govresearchgate.net This can help in prioritizing compounds for synthesis and biological testing. The "rule of 5," a set of guidelines to evaluate the druglikeness of a molecule, can also be computationally assessed to predict absorption and permeation. nih.gov

| Methodology | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure and electronic properties |

| Molecular Docking | Prediction of binding to biological targets |

| "Rule of 5" Analysis | Assessment of druglikeness and pharmacokinetic properties |

Exploration of Undiscovered Biological Pathways and Therapeutic Applications

The full spectrum of biological activities of this compound is yet to be uncovered. Preliminary studies on similar indole compounds suggest potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Future research should focus on systematically screening this compound and its derivatives against a wide range of biological targets to identify new therapeutic applications.

High-throughput screening (HTS) of compound libraries containing novel this compound derivatives against various cell lines and enzymatic assays can reveal unexpected biological activities. The National Cancer Institute (NCI) provides screening services against 60 different human cancer cell lines, which could be a valuable resource for exploring the anticancer potential of these compounds. mdpi.com

Furthermore, investigating the effects of this compound derivatives on less explored biological pathways could lead to breakthroughs in treating a variety of diseases.

Innovation in Materials Science leveraging the Indole Framework

The indole scaffold is not only important in medicinal chemistry but also holds potential in materials science. Indole derivatives are utilized in the synthesis of dyes and other functional materials. chemodex.com The unique electronic properties of the indole ring make it an attractive building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of polymers incorporating the this compound unit could lead to new materials with tailored optical and electronic properties. For example, spiropyrans, which can be synthesized from indole derivatives, are a class of photochromic molecules that undergo reversible color changes upon exposure to light. rsc.org This property makes them suitable for applications in smart windows, optical data storage, and molecular switches.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,3,7-Trimethylindole, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions of substituted anilines with ketones or aldehydes under acidic conditions. For example, Fischer indole synthesis or Madelung cyclization may be adapted. Key parameters include temperature control (e.g., 80–120°C), solvent selection (e.g., acetic acid or toluene), and catalyst choice (e.g., ZnCl₂). Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Characterization should include ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Essential properties include melting point (DSC/TGA), solubility in common solvents (HPLC-grade), and vapor pressure (via thermogravimetric analysis or gas saturation methods). For spectroscopic characterization, UV-Vis (λmax in ethanol) and fluorescence spectra can elucidate electronic properties. Stability studies under varying pH and light conditions are critical for applications in biological or material sciences. Data should be cross-validated using triplicate measurements and compared with computational predictions (e.g., DFT for UV spectra) .

Q. What are the standard protocols for detecting this compound in complex matrices (e.g., plant extracts or environmental samples)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with selective ion monitoring (SIM) is recommended. Sample preparation involves solid-phase extraction (C18 cartridges) or liquid-liquid partitioning (dichloromethane/water). Calibration curves using deuterated internal standards (e.g., d₃-2,3,7-Trimethylindole) improve quantification accuracy. Limit of detection (LOD) and recovery rates (80–120%) must be reported .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell line variability, incubation time) or compound purity. Meta-analysis of existing data should normalize results to common metrics (e.g., IC50 or EC50). Replicate experiments under standardized protocols (e.g., OECD guidelines for cytotoxicity) with rigorous controls (positive/negative, solvent-only). Cross-disciplinary validation (e.g., in vitro vs. in vivo models) and mechanistic studies (e.g., binding assays or transcriptomics) can clarify bioactivity pathways .

Q. What advanced spectroscopic techniques are suitable for probing the electronic and structural dynamics of this compound in real time?

- Methodological Answer : Time-resolved fluorescence spectroscopy and transient absorption spectroscopy (fs-ps timescales) can track excited-state dynamics. For structural flexibility, nuclear Overhauser effect spectroscopy (NOESY) in NMR reveals conformational changes in solution. Synchrotron-based X-ray absorption spectroscopy (XAS) provides insights into electronic structure and coordination environments in solid-state applications .

Q. How can computational modeling guide the design of derivatives of this compound with enhanced properties?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (HOMO-LUMO gaps), reactivity (Fukui indices), and binding affinities (docking studies with target proteins). QSAR models trained on experimental data (e.g., logP, polar surface area) optimize pharmacokinetic profiles. Molecular dynamics (MD) simulations assess stability in biological membranes or solvent environments. Iterative synthesis guided by computational results accelerates lead optimization .

Experimental Design & Data Analysis

Q. What strategies mitigate interference from isomers or impurities during this compound synthesis?

- Methodological Answer : Isomeric byproducts (e.g., 2,4,7-Trimethylindole) can be minimized using regioselective catalysts (e.g., Lewis acids like BF₃·OEt₂). Analytical HPLC with chiral columns or ion mobility spectrometry (IMS) distinguishes isomers. Purity thresholds (>95%) should be enforced via orthogonal techniques (NMR, elemental analysis). Impurity profiles must be documented in supplementary materials for reproducibility .

Q. How should researchers design dose-response studies to evaluate the ecological impact of this compound?

- Methodological Answer : Use tiered testing: start with acute toxicity assays (e.g., Daphnia magna immobilization) at high concentrations (1–100 mg/L), followed by chronic exposure studies (algae growth inhibition, 21-day fish assays). Include environmental fate analysis (photodegradation half-life, soil adsorption coefficients). Data interpretation must account for matrix effects (e.g., organic carbon content in soil) and use probabilistic risk assessment models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。